molecular formula C6H15NO2S B13190849 N,3-dimethylbutane-1-sulfonamide

N,3-dimethylbutane-1-sulfonamide

Cat. No.: B13190849
M. Wt: 165.26 g/mol
InChI Key: AGLUBLFRZMLKRX-UHFFFAOYSA-N
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Description

N,3-dimethylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-dimethylbutane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines. This method is efficient and environmentally friendly, as it tolerates a wide range of functional groups and provides good yields . Another method involves the direct synthesis from thiols and amines using oxidative coupling reactions . This approach is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation has been shown to enhance the efficiency and yield of the synthesis . Additionally, the combination of H2O2 and SOCl2 as reagents for the oxidative conversion of thiol derivatives to sulfonyl chlorides, followed by reaction with amines, is another effective industrial method .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonyl chlorides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N,3-dimethylbutane-1-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N,3-dimethylbutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

N,3-dimethylbutane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-6(2)4-5-10(8,9)7-3/h6-7H,4-5H2,1-3H3

InChI Key

AGLUBLFRZMLKRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=O)(=O)NC

Origin of Product

United States

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